Methyl 4-((3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)benzoate oxalate
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxadiazole ring and an azetidine ring. The azetidine ring is linked to a benzoate ester group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The trifluoromethyl group is electron-withdrawing, which could influence the electronic properties of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ester group could be hydrolyzed to form a carboxylic acid and an alcohol .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Scientific Research Applications
Synthesis and Mesomorphic Behavior
- Synthesis and Photoluminescent Properties : A study by Han et al. (2010) focused on the synthesis and characterization of 1,3,4-oxadiazole derivatives, investigating their phase behaviors through polarizing microscopic and calorimetric studies. These compounds exhibited cholesteric and nematic/smectic A mesophases, with notable photoluminescent properties, including strong blue fluorescence emissions. Such characteristics suggest potential applications in optoelectronic devices and materials science (Han et al., 2010).
Structural Characterization
- Potential Angiotensin II Receptor Antagonists : Meyer et al. (2003) detailed the structural characterization of two oxadiazole derivatives used as spacers in synthesizing new potential angiotensin receptor antagonists. This research highlights the compound's relevance in medicinal chemistry, particularly in designing drugs targeting cardiovascular diseases (Meyer et al., 2003).
Selective and Colorimetric Chemosensors
- Fluoride Chemosensors : Ma et al. (2013) developed novel anion sensors incorporating phenolic hydroxyl and 1,3,4-oxadiazole groups, demonstrating selective and colorimetric fluoride sensing capabilities. These findings suggest applications in environmental monitoring and analytical chemistry, particularly for detecting fluoride ions in various matrices (Ma et al., 2013).
Antimicrobial and Anti-inflammatory Activities
- Antibacterial and Anti-inflammatory Derivatives : Research on azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one has shown promising antibacterial activities against certain bacterial strains, indicating potential pharmaceutical applications (Chopde et al., 2012).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been found to have analgesic properties
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For compounds with analgesic properties, the result might be a reduction in the perception of pain .
Properties
IUPAC Name |
methyl 4-[[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methyl]benzoate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O3.C2H2O4/c1-29-20(28)14-7-5-13(6-8-14)10-27-11-16(12-27)19-25-18(26-30-19)15-3-2-4-17(9-15)21(22,23)24;3-1(4)2(5)6/h2-9,16H,10-12H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OROZKDFCHOMVIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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